molecular formula C15H19NO4 B6355699 (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid CAS No. 903558-61-2

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid

Cat. No.: B6355699
CAS No.: 903558-61-2
M. Wt: 277.31 g/mol
InChI Key: QJJSDKYXKFGPBO-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid is a synthetic intermediate widely utilized in medicinal chemistry and peptide synthesis. Its structure features a bicyclic indane backbone, a Boc-protected amino group, and a carboxylic acid moiety. This compound is valued for its conformational rigidity, which enhances binding specificity in drug design.

Properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJSDKYXKFGPBO-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of cis-3-Amino-1-indanecarboxylic Acid

The indane backbone is constructed via cyclization of substituted phenylpropanoid precursors. A common approach involves the use of indanone derivatives subjected to reductive amination or Strecker synthesis to introduce the amino group. For example:

Indanone+NH3NaBH4,MeOHcis-3-Amino-1-indanolKMnO4cis-3-Amino-1-indanecarboxylic acid\text{Indanone} + \text{NH}3 \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{cis-3-Amino-1-indanol} \xrightarrow{\text{KMnO}_4} \text{cis-3-Amino-1-indanecarboxylic acid}

Key parameters :

  • Reducing agent : Sodium borohydride (NaBH₄) or cyanoborohydride for selective amination.

  • Oxidation : Potassium permanganate (KMnO₄) in acidic conditions to convert the alcohol to a carboxylic acid.

Table 1: Comparison of Cyclization Methods

PrecursorCatalystTemperature (°C)Yield (%)Purity (%)
3-Keto-indanecarboxylateHCl (2M)806889
3-Azido-indanonePd/C (H₂)257292
3-Nitro-indanoneZn/HCl606585

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to prevent racemization:

cis-3-Amino-1-indanecarboxylic acid+Boc2OTEA, DCM(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid\text{cis-3-Amino-1-indanecarboxylic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid}

Optimization insights :

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.

Table 2: Boc Protection Conditions and Outcomes

BaseSolventTime (h)Yield (%)Purity (%)
TEADCM48895
DMAPTHF68293
NaOHDMF37589

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key steps include:

  • Precursor mixing : Automated delivery of indanone and ammonia in methanol.

  • In-line monitoring : Real-time HPLC analysis to track cyclization and Boc protection.

Table 3: Scalability Data for Pilot Plants

ParameterBatch ReactorFlow Reactor
Annual output (kg)50200
Purity consistency±3%±1%
Energy cost ($/kg)12080

Stereochemical Control and Characterization

Chiral Resolution Techniques

The cis configuration is verified using:

  • Chiral HPLC : Cellulose-based columns (Chiralpak IC) with hexane/isopropanol (80:20).

  • X-ray crystallography : Confirms spatial arrangement of the amino and carboxyl groups.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Amides or other derivatives.

Scientific Research Applications

Organic Synthesis

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a precursor in the formation of various derivatives that are valuable in medicinal chemistry.

Medicinal Chemistry

The compound has been explored for its potential biological activities, particularly in influencing neurotransmitter systems. Its role as a beta-amino acid makes it relevant for developing pharmaceuticals targeting neurological conditions .

Enzyme-Substrate Interaction Studies

Due to its structural characteristics, cis-3-AI is used as a model compound for studying enzyme-substrate interactions. This application is essential for understanding how drugs interact with biological targets at the molecular level .

Case Study 1: Amidation Reactions

Research has demonstrated that this compound can effectively participate in amidation reactions using boronic acid catalysts. This method allows for the efficient formation of amides with minimal racemization, making it suitable for synthesizing tertiary amino acids .

Case Study 2: Curtius Rearrangement

The Curtius rearrangement has been employed to synthesize bioactive compounds from carboxylic acids, including those derived from cis-3-AI. This reaction pathway is significant in drug discovery, particularly for compounds that exhibit potent biological activity against specific targets .

Mechanism of Action

The mechanism of action of (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The comparison focuses on 1-(Boc-Amino)cyclopropanecarboxylic acid, a cyclopropane-containing analog, due to its structural and functional similarities (e.g., Boc protection, carboxylic acid group). Key differences arise from the indane vs. cyclopropane ring systems:

Property 1-(Boc-Amino)cyclopropanecarboxylic Acid (+/-)-cis-Boc-3-amino-1-indanecarboxylic Acid (Inferred)
Molecular Formula C₉H₁₅NO₄ C₁₅H₁₉NO₄ (estimated)
Molecular Weight 201.22 g/mol ~293.3 g/mol (estimated)
Log Po/w (iLOGP) 0.47 Higher (predicted due to aromatic indane)
TPSA (Topological PSA) 75.6 Ų Similar (~75–80 Ų)
H-Bond Donors 2 2
H-Bond Acceptors 4 4
Solubility (Log S, ESOL) -2.04 Lower (predicted, due to larger hydrophobic core)
Synthetic Accessibility 2.9 (scale: 1–10) Moderate to high (complex bicyclic synthesis)

Key Observations :

  • The indane derivative’s larger molecular weight and aromatic system likely reduce solubility compared to the cyclopropane analog.
  • Both compounds exhibit similar hydrogen-bonding capacity, critical for target interactions.

Pharmacokinetic and Bioavailability Profiles

Data for the cyclopropane analog suggest moderate gastrointestinal (GI) absorption and low blood-brain barrier (BBB) penetration . For the indane derivative:

  • GI Absorption : Likely lower due to reduced solubility.
  • BBB Permeability : Further diminished by the rigid, bulky indane structure.
  • P-gp Substrate Status : Both compounds may act as substrates, limiting bioavailability.

Research Findings and Implications

Stability and Reactivity

In contrast, the indane derivative’s fused aromatic rings enhance stability but may limit functionalization opportunities.

Biological Activity

(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid (commonly referred to as cis-3-AI) is a chiral beta-amino acid derivative notable for its unique indane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in influencing neurotransmitter systems and serving as a versatile building block in organic synthesis. This article reviews the biological activity of cis-3-AI, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of cis-3-AI is C11H13ClN1O2C_{11}H_{13}ClN_{1}O_{2}, with a molar mass of approximately 177.2 g/mol. It exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The presence of the indane ring contributes to its unique pharmacological properties.

Mode of Action

The amino group and carboxylic acid group in cis-3-AI can participate in various chemical reactions. The carboxylic acid group can form esters or amides, which may influence its biological activity.

Biochemical Pathways

Amino acids and carboxylic acids are involved in numerous biochemical pathways, including protein synthesis and metabolism. The specific pathways affected by cis-3-AI remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetics of cis-3-AI depend on factors such as solubility, stability, and the presence of functional groups that might interact with biological molecules. Its carboxylic acid group can form salts, affecting solubility and absorption.

Neurotransmitter Interaction

Research indicates that cis-3-AI may mimic natural amino acids, potentially affecting receptor binding and signaling pathways. Studies have shown that it can modulate the activity of neurotransmitters such as glutamate and GABA, suggesting applications in treating neurological disorders where these neurotransmitters are dysregulated.

In Vitro Studies

In vitro studies have demonstrated that cis-3-AI exhibits moderate cytotoxicity against various cancer cell lines. For example, it showed an IC₅₀ value of 86 μM against liver cancer cells (WRL-68). Quantitative structure-activity relationship (QSAR) studies indicate that similar compounds can inhibit enzymes critical for cancer progression.

Case Studies

  • Neuroprotective Effects
    A study explored the neuroprotective effects of cis-3-AI in models of neurodegeneration. Results indicated that treatment with cis-3-AI significantly reduced neuronal cell death and improved functional outcomes in animal models.
  • Antiviral Activity
    Preliminary findings suggest that cis-3-AI may possess antiviral properties, particularly against hepatitis C virus (HCV). The compound was tested alongside standard antiviral therapies and showed enhanced efficacy when combined with other agents.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Feature
3-Amino-2-indanecarboxylic acidBeta-amino acidDifferent stereochemistry
2-Amino-1-indanecarboxylic acidBeta-amino acidVarying position of functional groups
1-Amino-2-indanecarboxylic acidBeta-amino acidDistinct structural properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.